Gusacitinib

Catalog No.
S519505
CAS No.
1425381-60-7
M.F
C24H28N8O2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gusacitinib

CAS Number

1425381-60-7

Product Name

Gusacitinib

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29)

InChI Key

NLFLXLJXEIUQDL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ASN-002; ASN 002; ASN002; Gusacitinib

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O

The exact mass of the compound Gusacitinib is 460.2335 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gusacitinib, also known as ASN-002, is an orally bioavailable small molecule that functions as a potent dual inhibitor of the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family, including JAK1, JAK2, JAK3, and TYK2. This dual mechanism allows it to simultaneously block two distinct and critical signaling pathways involved in immune cell activation and inflammatory cytokine production. Its primary application in research is the investigation of treatments for autoimmune and inflammatory conditions, such as atopic dermatitis and chronic hand eczema, where both JAK-STAT and SYK-mediated pathways are implicated.

Substituting Gusacitinib with a single-pathway inhibitor, such as a JAK-only or SYK-only inhibitor, is inappropriate for research models where the interplay between both pathways is the subject of investigation. Its specific, balanced potency against both SYK and the various JAK isotypes provides a distinct biochemical profile that cannot be replicated by simply co-administering separate inhibitors, which would introduce significant variables in pharmacokinetics and dose-response relationships. For studies targeting the complex pathogenesis of diseases like atopic dermatitis or chronic hand eczema, where multiple cytokines and immune cells are involved, Gusacitinib's ability to modulate Th1, Th2, Th17, and Th22 pathways via dual inhibition is a key experimental feature not offered by more selective compounds.

Balanced, Potent Dual Inhibition of SYK and JAK2/3

Gusacitinib provides potent, low-nanomolar inhibition of both SYK and key JAK family members in biochemical assays. It inhibits SYK with an IC50 of 5 nM and is particularly potent against JAK2 (IC50 = 4 nM) and JAK3 (IC50 = 11 nM). This contrasts with a selective JAK inhibitor like Tofacitinib, which primarily inhibits JAK1/3 and has no significant activity against SYK. This balanced dual-target profile is a key differentiator for studies requiring simultaneous suppression of both pathways.

Evidence DimensionBiochemical IC50 (nM)
Target Compound DataSYK: 5 nM; JAK2: 4 nM; JAK3: 11 nM
Comparator Or BaselineTofacitinib (a JAK1/3 inhibitor with negligible SYK activity)
Quantified DifferenceGusacitinib possesses potent SYK inhibition (5 nM IC50) which is absent in Tofacitinib.
ConditionsIn vitro biochemical kinase assays.

For researchers investigating synergistic effects, this compound provides a single molecule to probe dual pathway blockade, eliminating the complexity of using two separate inhibitors.

Distinct JAK Family Selectivity Profile Compared to Pan-JAK Inhibitors

Unlike first-generation pan-JAK inhibitors, Gusacitinib displays a distinct selectivity profile within the JAK family. While it potently inhibits JAK2 (IC50 = 4 nM), JAK3 (IC50 = 11 nM), and TYK2 (IC50 = 8 nM), it is notably less potent against JAK1 (IC50 = 46 nM). This ~11-fold selectivity for JAK2 over JAK1 and ~4-fold selectivity for JAK3 over JAK1 is a key differentiator from compounds like Tofacitinib, which more potently inhibits JAK1 and JAK3 over JAK2. This profile allows for the investigation of phenotypes where potent JAK2/3 inhibition with relative sparing of JAK1 is desired.

Evidence DimensionBiochemical IC50 (nM)
Target Compound DataJAK1: 46 nM; JAK2: 4 nM; JAK3: 11 nM
Comparator Or BaselineTofacitinib (Potent JAK1/3 inhibitor, less potent on JAK2)
Quantified DifferenceGusacitinib is ~11.5x more potent against JAK2 than JAK1; Tofacitinib is more potent against JAK1/3 than JAK2.
ConditionsIn vitro biochemical kinase assays.

This specific selectivity profile is critical for researchers needing to minimize effects mediated by JAK1 signaling while strongly inhibiting JAK2 and JAK3.

Demonstrated In Vivo Efficacy in Inflammatory Disease Models

Gusacitinib has demonstrated dose-dependent and statistically significant efficacy in clinical models of inflammatory skin disease. In a Phase 2b study on chronic hand eczema, the 80 mg dose resulted in a 69% decrease in the modified Total Lesion Symptom Score (mTLSS) from baseline, compared to a 33% decrease for placebo (p<0.005). Similarly, in a study on moderate-to-severe atopic dermatitis, 83% of patients in the 80 mg cohort achieved an EASI-50 response (50% improvement in Eczema Area and Severity Index) compared to 22% for placebo. This provides a strong basis for its use in preclinical animal models of similar inflammatory conditions.

Evidence Dimension% Decrease in mTLSS (Chronic Hand Eczema)
Target Compound Data69% decrease (at 80 mg dose)
Comparator Or BaselinePlacebo (33% decrease)
Quantified DifferenceStatistically significant improvement over placebo (p<0.005)
Conditions16-week, Phase 2b, randomized, double-blind, placebo-controlled study.

For in vivo studies, this clinical data provides strong evidence of the compound's bioavailability and efficacy on relevant disease endpoints, justifying its selection for preclinical validation and mechanism-of-action studies.

Models of Dermatitis and Other Inflammatory Skin Conditions

Based on its demonstrated efficacy in reducing lesion severity and pruritus in atopic dermatitis and chronic hand eczema clinical studies, Gusacitinib is a primary choice for preclinical animal models of these and related skin diseases. Its dual action on JAK and SYK pathways allows for the investigation of complex inflammatory cascades involving multiple immune cell types.

Investigating JAK2/JAK3-Dominant Autoimmune Pathologies

The compound's distinct selectivity profile, with high potency against JAK2 and JAK3 but lower potency against JAK1, makes it a suitable tool for dissecting the roles of these specific kinases. It can be used in cell-based assays or in vivo models to study autoimmune or inflammatory processes where JAK2/3 signaling is hypothesized to be more critical than JAK1 signaling.

Probing Synergistic Inhibition of B-cell and Cytokine Signaling

Gusacitinib's potent inhibition of both SYK, critical for B-cell receptor signaling, and JAKs, central to cytokine signaling, makes it an excellent choice for studying diseases with both humoral and cytokine-driven components. This is particularly relevant in models of rheumatoid arthritis or lupus where both pathways are therapeutically relevant.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

460.23352217 Da

Monoisotopic Mass

460.23352217 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4801QYW816

Wikipedia

Gusacitinib

Dates

Last modified: 04-14-2024
1. http://cancerres.aacrjournals.org/content/77/13_Supplement/4204
2. Kinase Inhibitors for the Treatment of Immunological Disorders: Marian C. Bryan, and Naomi S. Rajapaksa; Publication Date (Web): June 5, 2018 (Perspective); DOI: 10.1021/acs.jmedchem.8b00667

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